![molecular formula C19H21N3O4S B2970061 ethyl 3-carbamoyl-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-62-2](/img/structure/B2970061.png)

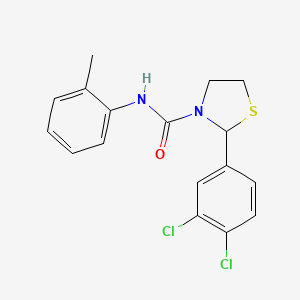

ethyl 3-carbamoyl-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

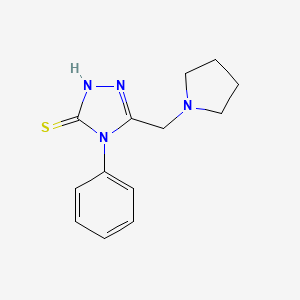

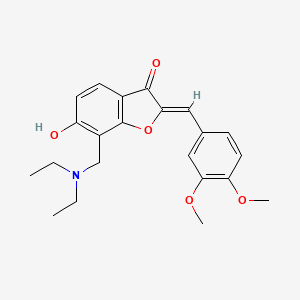

This compound is a complex organic molecule that contains several functional groups and rings. It has a pyridine ring, which is a six-membered ring with one nitrogen atom, and a thiophene ring, which is a five-membered ring with one sulfur atom. The presence of these heterocyclic rings can contribute to the compound’s reactivity and potential biological activity .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of double bonds in the rings. The carbamoyl, benzamido, and carboxylate groups could participate in hydrogen bonding, affecting the compound’s solubility and reactivity .Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by the functional groups present. For example, the carbamoyl and carboxylate groups could undergo hydrolysis, and the thiophene ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, it is likely to have a relatively high melting point due to the presence of polar functional groups that can form intermolecular hydrogen bonds .Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

This compound can be utilized in the Suzuki–Miyaura (SM) cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. The SM coupling is known for its mild conditions and functional group tolerance, making it suitable for complex molecules like ethyl 3-carbamoyl-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate. The boron reagents used in this reaction have been tailored for specific coupling conditions, and this compound could potentially be developed into a new class of boron reagent .

Protodeboronation Studies

In the realm of protodeboronation , this compound could be investigated for its potential as a substrate. Protodeboronation is a process where the boron moiety is removed from boronic esters, and this compound’s structure could provide insights into the stability and reactivity of new boronic ester derivatives under protodeboronation conditions .

Radical Chemistry

The compound’s structure suggests it could be a candidate for studies in radical chemistry , particularly in radical-polar crossover reactions. These reactions are significant for creating complex molecules with high stereocontrol, and the compound’s unique framework could lead to the discovery of new radical initiators or mediators .

Organoboron Building Blocks

As an organoboron compound, it could serve as a building block in organic synthesis. Its potential applications include homologations , conjunctive cross-couplings , and transformations into various functional groups, such as aminations, halogenations, and arylations .

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 3-carbamoyl-2-[(4-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-3-26-19(25)22-9-8-13-14(10-22)27-18(15(13)16(20)23)21-17(24)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3,(H2,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBPVDWVYWSVAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-carbamoyl-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[3-(Trifluoromethyl)benzenesulfonamido]phenyl}acetic acid](/img/structure/B2969985.png)

![(Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine](/img/structure/B2969987.png)

![N-cyclopentyl-1-(3-ethoxypropyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2969988.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2969992.png)

![2-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2969996.png)